2-(2,3-Dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both benzofuran and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine with glyoxal in the presence of ammonium acetate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-yl)methylpiperazine: Another compound with a benzofuran ring, used in neurotoxicity studies.
5-Substituted 1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazines: Evaluated as histamine receptor antagonists.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is unique due to its combination of benzofuran and imidazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
91403-55-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) |
InChI Key |
LNWJIGHZWAERHO-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2CC3=CC=CC=C3O2 |
Canonical SMILES |
C1CN=C(N1)C2CC3=CC=CC=C3O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole RX 801080 RX-801080 RX801080 S 9871 S 9871 hydrochloride S 9871, (+)-isomer S 9871, (+)-isomer fumarate S 9871, (-)-isomer S-9871 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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